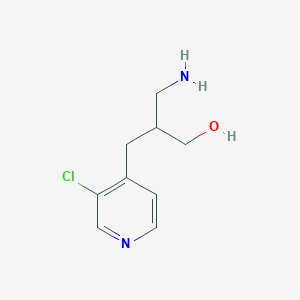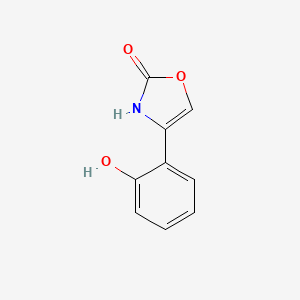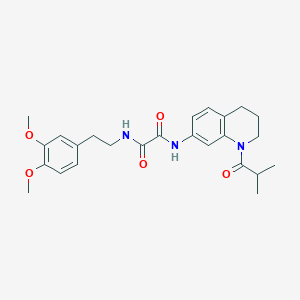![molecular formula C18H17FN4O3S B2718791 Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate CAS No. 861211-24-7](/img/structure/B2718791.png)
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyrimidinyl group, and a methoxyphenyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of this compound is not provided in the available literature.Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Transformations
The compound Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate and related chemicals have been extensively studied for their synthetic pathways and potential in creating diverse chemical structures. For instance, the synthesis of thiazole and pyrimidine derivatives has been explored, revealing their utility in producing compounds with potential biological activities. Ethyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a similar compound, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the versatility of these chemical frameworks in synthetic organic chemistry (Žugelj et al., 2009).
Antimicrobial and Antioxidant Properties
Several derivatives of thiazole and pyrimidine have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies suggest that the structural motifs present in this compound could be leveraged to develop compounds with significant biological properties. For example, new thiazolo[5,4-d]pyrimidines exhibited molluscicidal properties, indicating their potential use in addressing schistosomiasis and related diseases (El-bayouki & Basyouni, 1988).
Anticancer Activities
Research into the anticancer properties of thiazole and pyrimidine derivatives has revealed promising results. Compounds containing these structures have been tested for cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer cells. This indicates the potential of this compound derivatives as leads in the development of new anticancer agents (Hassan et al., 2015).
Novel Synthetic Approaches
Innovative synthetic approaches involving this compound derivatives have been developed to create complex molecules. These methodologies offer efficient routes to synthesize compounds with enhanced biological and physicochemical properties. For instance, microwave-assisted synthesis has been employed to generate thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities, highlighting the compound's role in facilitating the discovery of new therapeutic agents (Youssef & Amin, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can bind with high affinity to their targets, leading to various changes in cellular processes . For instance, some thiazole compounds have been found to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of influenza A and Coxsackie B4 viruses .
Result of Action
Similar compounds have been found to have a variety of effects, such as causing dna double-strand breaks and cell death , and inhibiting the replication of certain viruses .
Propiedades
IUPAC Name |
ethyl 2-[[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-4-26-16(24)13-9-27-18(21-13)23-17-20-8-10(2)15(22-17)11-5-6-14(25-3)12(19)7-11/h5-9H,4H2,1-3H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYNNJKAIWUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=C(C(=N2)C3=CC(=C(C=C3)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2718709.png)

![2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2718711.png)

![(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718714.png)

![N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2718719.png)


![Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718726.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2718729.png)
